molecular formula C13H17ClN2 B8757588 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE CAS No. 78892-81-6

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE

Cat. No.: B8757588
CAS No.: 78892-81-6
M. Wt: 236.74 g/mol
InChI Key: DWPMKGVBSHGPDL-UHFFFAOYSA-N
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Description

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE typically involves the reaction of 2,4,6-trimethylbenzyl chloride with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylbenzyl alcohol
  • 2,4,6-Trimethylbenzyl chloride
  • 2,4,6-Trimethylbenzoic acid

Uniqueness

4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is unique due to the presence of both the imidazole ring and the 2,4,6-trimethyl-benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

78892-81-6

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

5-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-15-12;/h4-5,7-8H,6H2,1-3H3,(H,14,15);1H

InChI Key

DWPMKGVBSHGPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CN=CN2)C.Cl

Origin of Product

United States

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